GPX4 Binding Affinity: Direct Head-to-Head Comparison with a Structurally Similar GPX4 Inhibitor
In the BindingDB entry BDBM50649249, 2-phenyl-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)ethanesulfonamide exhibited a Kd of 426 nM against GPX4 (unknown origin) as measured by surface plasmon resonance (SPR) [1]. A close structural analog (BDBM50649282, CHEMBL5618364) with variations in the sulfonamide and heterocyclic substitution showed a Kd of 315 nM in the same assay format [2]. This demonstrates that subtle structural changes in the piperidine-sulfonamide scaffold can modulate GPX4 affinity by approximately 35%, providing clear quantitative differentiation for researchers selecting a chemical probe for dose-response or knockdown complementation studies.
| Evidence Dimension | GPX4 binding affinity (Kd) |
|---|---|
| Target Compound Data | Kd = 426 nM |
| Comparator Or Baseline | BDBM50649282 (CHEMBL5618364): Kd = 315 nM |
| Quantified Difference | ΔKd = 111 nM (target is 35% weaker in affinity) |
| Conditions | Surface plasmon resonance (SPR) assay; GPX4 origin reported as "unknown". |
Why This Matters
The measurable difference in GPX4 binding affinity (a 35% shift) between two closely related sulfonamide analogs highlights the critical impact of specific structural elements on target engagement, making the 426 nM Kd value a precise benchmark for experimental design and compound selection.
- [1] BindingDB. (n.d.). BDBM50649249 (CHEMBL5619466): Binding affinity to GPX4. Retrieved April 30, 2026, from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50649249 View Source
- [2] BindingDB. (n.d.). BDBM50649282 (CHEMBL5618364): Binding affinity to GPX4. Retrieved April 30, 2026, from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50649282 View Source
